3-Methylpent-1-en-3-yl 3-oxobutanoate
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Overview
Description
3-Methylpent-1-en-3-yl 3-oxobutanoate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.109944372 daltons . It is a chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-1-en-3-yl 3-oxobutanoate typically involves the esterification of 3-methylpent-1-en-3-ol with 3-oxobutanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-1-en-3-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
3-Methylpent-1-en-3-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpent-1-en-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-penten-2-one: An isomer of 3-Methylpent-1-en-3-yl 3-oxobutanoate with similar reactivity but different structural properties.
2,3-Epoxy-geranial: A compound with a similar carbon backbone but different functional groups.
Uniqueness
This compound is unique due to its specific ester functional group and the presence of both an alkene and a ketone group. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
102540-62-5 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-methylpent-1-en-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-5-10(4,6-2)13-9(12)7-8(3)11/h5H,1,6-7H2,2-4H3 |
InChI Key |
XUDHRWBCYJWQRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=C)OC(=O)CC(=O)C |
Origin of Product |
United States |
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